
alkali blue 4B (C.I. 42750)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an organic sodium salt with the molecular formula C₃₈H₃₁N₄NaO₃S and a molecular weight of 646.73 g/mol . This compound is primarily used for staining elastic fibers and has applications in various scientific fields.
Preparation Methods
Alkali blue 4B is synthesized through a series of chemical reactions involving strong sulfuric acid and C.I. Solvent Blue 3 (C.I. 42775), which is then converted into its sodium salt form . The industrial production of alkali blue 4B involves the use of aniline blue (spirit soluble) as a raw material .
Chemical Reactions Analysis
Alkali blue 4B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Alkali blue 4B can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alkali blue 4B has a wide range of scientific research applications, including:
Chemistry: It is used as a dye in various chemical processes and experiments.
Biology: The compound is employed for staining elastic fibers in histological studies.
Medicine: Alkali blue 4B is used in medical research for staining tissues and cells.
Industry: The dye is utilized in the textile industry for coloring fabrics and materials.
Mechanism of Action
The mechanism of action of alkali blue 4B involves its interaction with specific molecular targets and pathways. The compound binds to elastic fibers and other cellular components, allowing for effective staining and visualization under a microscope. The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Alkali blue 4B can be compared with other similar compounds, such as:
Alkali blue 6B (C.I. 42765): This compound has a similar structure and is also used for staining purposes.
Mikacion blue 4B (C.I. 12225-49-9): Another dye with comparable applications in staining and coloring.
Vat blue 4B (C.I. 2475-31-2): Used in the textile industry for dyeing fabrics.
Alkali blue 4B is unique due to its specific molecular structure and its effectiveness in staining elastic fibers, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C38H31N4NaO3S |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
sodium;4-[4-[[4-(4-amino-3-methylanilino)phenyl]-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C38H32N4O3S.Na/c1-26-25-35(21-24-37(26)39)42-33-17-11-29(12-18-33)38(27-7-13-31(14-8-27)40-30-5-3-2-4-6-30)28-9-15-32(16-10-28)41-34-19-22-36(23-20-34)46(43,44)45;/h2-25,41-42H,39H2,1H3,(H,43,44,45);/q;+1/p-1 |
InChI Key |
KHBBLQAVAMNPSS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)
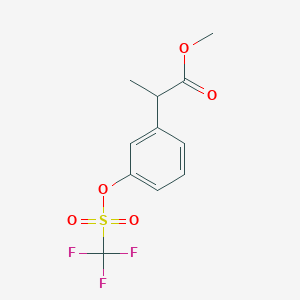
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)
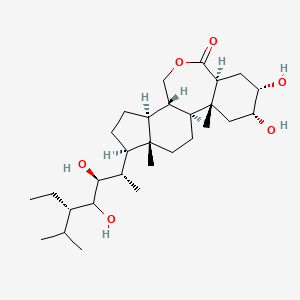

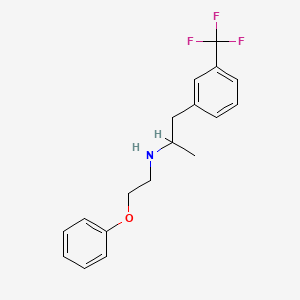
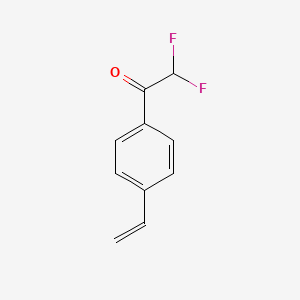
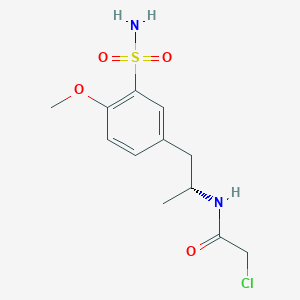
![2-[2-Hydroxyethyl-[(3-phenylphenyl)methyl]amino]ethanol](/img/structure/B13409335.png)
